Quazinone Quazinone Quazinone is a selective inhibitor of phosphodiesterase 3 (PDE3) with positive inotropic and vasodilating properties. It induces relaxation of precontracted isolated human cavernous smooth muscle (IC50 = 4.2 μM). Quazinone (10-300 μg/kg) increases myocardial contractile force in anesthetized open-chest dogs in a dose-dependent manner, as well as decreases systolic and diastolic blood pressure. It also inhibits DNA synthesis induced by the PDGF isoform PDGF-BB in bovine coronary artery smooth muscle cells in a concentration-dependent manner.
Quazinone, is a phosphodiesterase 3 (PDE3) inhibitor and novel cardiotonic agent with vasodilating properties.
Brand Name: Vulcanchem
CAS No.: 70018-51-8
VCID: VC0540819
InChI: InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
SMILES: CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Molecular Formula: C11H10ClN3O
Molecular Weight: 235.67 g/mol

Quazinone

CAS No.: 70018-51-8

Cat. No.: VC0540819

Molecular Formula: C11H10ClN3O

Molecular Weight: 235.67 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Quazinone - 70018-51-8

Specification

CAS No. 70018-51-8
Molecular Formula C11H10ClN3O
Molecular Weight 235.67 g/mol
IUPAC Name (3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Standard InChI InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1
Standard InChI Key BHZFZYLBVSWUMT-ZCFIWIBFSA-N
Isomeric SMILES C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
SMILES CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Canonical SMILES CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl
Appearance Solid powder

Introduction

Quazinone is a heterocyclic compound derived from the quinazolinone family, a class of nitrogen-containing fused aromatic compounds. Quinazolinones are characterized by a benzene ring fused with a pyrimidine ring, with one or more keto groups in their structure. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities and pharmacological potential .

The structural versatility of quinazolinones allows for chemical modifications that enhance their biological activity. Substitutions at specific positions on the quinazolinone core significantly influence their pharmacological properties, making them a privileged scaffold in drug discovery .

Biological Activities

Quazinone and its derivatives exhibit a broad spectrum of biological activities due to their ability to interact with various biological targets. Below are some key activities:

Anticancer Activity

  • Quinazolinones have been extensively studied as tyrosine kinase inhibitors (TKIs), targeting cancer cell proliferation pathways .

  • Structural modifications, such as substitutions at positions 2 and 4, enhance cytotoxicity against cancer cell lines like HeLa and HT29 .

Antitubercular Activity

  • Derivatives of quazinone have shown efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. For example, benzoate derivatives were identified as promising candidates .

Antibacterial and Antifungal Activity

  • Quazinone-based compounds demonstrate activity against Gram-positive and Gram-negative bacteria by inhibiting bacterial enzymes like DNA gyrase .

  • Functionalized derivatives also show antifungal properties by disrupting fungal cell wall synthesis .

Anti-inflammatory and Analgesic Effects

  • Substituents at positions 4 and 6 enhance anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX) .

Applications in Drug Development

Several approved drugs and experimental candidates are based on the quinazolinone scaffold:

  • Anticancer Agents:

    • Gefitinib and Erlotinib are quinazoline derivatives targeting epidermal growth factor receptors (EGFR) .

  • Antimicrobial Agents:

    • Novel quinazoline-2,4-dione derivatives are being developed to combat antibiotic resistance .

  • Central Nervous System Disorders:

    • Lipophilic quazinones are being explored for neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Research Findings and Future Directions

Recent studies highlight the therapeutic potential of quazinone derivatives:

  • Computational Studies: Molecular docking has identified quazinones as inhibitors of key enzymes like tyrosine kinases and bacterial DNA gyrase .

  • Synthetic Advances: Improved synthetic methods allow for precise functionalization, enabling the development of hybrid molecules with dual pharmacological activities .

  • Clinical Trials: Some quazinone-based drugs are undergoing clinical evaluation for cancer therapy and infectious diseases.

Future research aims to:

  • Optimize SAR to improve potency and selectivity.

  • Develop hybrid molecules combining multiple pharmacophores for synergistic effects.

  • Explore novel therapeutic areas such as antidiabetic and antioxidant applications.

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